N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a 2,3-dihydro-1,4-benzodioxine moiety. The triazole ring is substituted at the 5-position with a 4-methylphenyl group, while the benzodioxine carboxamide group is attached at the 3-position of the triazole. The benzodioxine group may enhance metabolic stability and influence lipophilicity, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-6-8-12(9-7-11)16-19-18(22-21-16)20-17(23)15-10-24-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFVBRLGADFLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 925548-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.34 g/mol. Its structure includes a triazole ring and a benzodioxane moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, including those with benzodioxane structures. The compound has shown promise in inhibiting cancer cell proliferation across various cancer types.
- Mechanism of Action : The triazole ring is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression. For instance, compounds containing triazole moieties have been reported to inhibit methionine aminopeptidase type II (MetAP II), which is crucial for tumor growth and metastasis .
-
Case Studies :
- A study on related triazole compounds demonstrated that derivatives with similar structures exhibited IC50 values ranging from 0.81 µM to 6.2 µM against various cancer cell lines including HEPG2 (liver cancer) and HCT-116 (colon cancer) .
- Another investigation into benzodioxane derivatives indicated that modifications at specific positions significantly influenced their antiproliferative effects, suggesting structure-activity relationships that could be exploited in drug design .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2 | 0.81 | Inhibition of MetAP II |
| Related Triazole Derivative | HCT-116 | 6.2 | Inhibition of cell cycle progression |
| Benzodioxane Analog | MDA-MB-435 (breast cancer) | 27.3 | Apoptosis induction |
Additional Biological Activities
Beyond anticancer properties, compounds containing the benzodioxane moiety have exhibited other biological activities:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the benzodioxine moiety through condensation reactions. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic activity against various cancer cell lines. For example, derivatives with similar structures have demonstrated effectiveness against colon, breast, and cervical cancer cells. The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. Research indicates that it can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease by modulating glucose metabolism and neurotransmitter levels .
Case Study 1: Antitumor Activity
In a study focusing on the synthesis of related triazole compounds, researchers found that specific derivatives displayed significant cytotoxic effects on human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of various modifications to the triazole structure. Results indicated that certain substitutions enhanced anticancer activity substantially .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models. This suggests that this compound may have potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazole- and benzodioxine-containing carboxamides. Below is a detailed comparison with analogous molecules, emphasizing structural variations and inferred pharmacological implications.
Core Heterocycle Modifications
- Compound 883065-90-5: Features a triazolone core (vs. triazole) with a nitrothiazole-thio substituent. The triazolone introduces a ketone group, altering hydrogen-bonding capacity and electron distribution.
- N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide : Replaces the triazole with a pyrazole ring. Pyrazoles generally exhibit lower aromatic stabilization than triazoles, which could reduce binding affinity to targets reliant on π-π interactions. The 4-methoxybenzyl group may improve solubility but introduce steric hindrance .
Substituent Variations
- 898498-57-2: Contains a 3,4-dimethylphenyl substituent (vs. 4-methylphenyl). However, it may also reduce solubility .
- 898477-71-9 : Includes a diazenyl (azo) group linked to a phenyl ring. Azo groups are prone to reductive cleavage in vivo, which may limit metabolic stability compared to the target compound’s triazole-benzodioxine system .
Benzodioxine Functionalization
- 898496-61-2 : Shares the 2,3-dihydro-1,4-benzodioxine carboxamide moiety but incorporates a diazenylphenyl substituent. The benzodioxine’s oxygen atoms likely contribute to similar solubility profiles, but the diazenyl group introduces photolytic sensitivity absent in the target compound .
Research Methodologies and Tools
Structural characterization of these compounds likely employs X-ray crystallography refined via SHELXL, a program widely used for small-molecule structural determination . Computational modeling (e.g., docking studies) could further elucidate how substituent variations impact target binding.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
The compound contains a triazole ring, a 2,3-dihydro-1,4-benzodioxine moiety, and a carboxamide group. The triazole ring’s nitrogen-rich structure facilitates hydrogen bonding and π-π stacking, critical for interactions with biological targets . The benzodioxine group contributes to electron-rich regions, influencing regioselectivity in substitution reactions. For synthetic optimization, reaction conditions (e.g., microwave-assisted synthesis) can enhance yield by accelerating cyclization steps .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates).
- 1H/13C NMR : Confirms regiochemistry of the triazole and benzodioxine moieties .
- X-ray crystallography : Resolves stereochemical ambiguities in the carboxamide group .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What solvent systems and reaction conditions optimize its synthesis?
Optimal conditions involve polar aprotic solvents (DMF or DMSO) under reflux (80–120°C) to stabilize intermediates. For example, coupling the triazole precursor with the benzodioxine-carboxamide fragment requires a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with a 10–15% yield improvement under inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Core modifications : Substitute the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess binding affinity changes .
- Bioisosteric replacements : Replace the benzodioxine with benzodioxepine (as in ) to study steric effects on target engagement.
- In vitro assays : Use kinase inhibition or receptor-binding assays to correlate structural tweaks with IC₅₀ values .
Q. What experimental strategies resolve contradictory data in stability studies under varying pH conditions?
Contradictions arise from protonation states of the triazole nitrogen. Use:
- pH-dependent UV-Vis spectroscopy : Track λ_max shifts to identify ionization points (e.g., pKa ~5.8 for triazole NH) .
- Accelerated stability testing : Expose the compound to pH 2–9 buffers at 40°C for 14 days, followed by LC-MS to quantify degradation products (e.g., hydrolyzed carboxamide) .
Q. How can computational models predict its pharmacokinetic (PK) properties?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate logP (predicted ~2.8), blood-brain barrier permeability, and hERG channel liability .
Q. What methodologies validate target engagement in cellular assays?
- Fluorescence polarization : Tag the compound with a fluorophore to measure binding to recombinant proteins (e.g., kinases).
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
- CRISPR knockouts : Silence putative targets (e.g., mTOR or EGFR) to confirm loss of compound efficacy .
Key Methodological Notes
- Contradiction mitigation : Cross-validate NMR assignments with 2D-COSY to resolve overlapping signals in aromatic regions .
- Synthetic scalability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
